
2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid
Overview
Description
2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid is an organic compound that features a tetrazole ring substituted with a 4-methoxybenzyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors such as nitriles or amines with azide sources under acidic or basic conditions.
Introduction of the 4-Methoxybenzyl Group: This step often involves the use of 4-methoxybenzyl chloride or 4-methoxybenzyl alcohol in the presence of a base to form the desired substitution on the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.
Substitution: The tetrazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 4-methoxybenzoic acid, while reduction of the carboxylic acid group may yield the corresponding alcohol.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. Research indicates that derivatives of tetrazole, including 2-(4-methoxybenzyl)-2H-tetrazole-5-carboxylic acid, exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain tetrazole derivatives possess minimal inhibitory concentration (MIC) values as low as 23.40 μg/L against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis suggests that the presence of the methoxy group enhances antimicrobial efficacy.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vivo studies using the carrageenan-induced rat paw edema method revealed that certain tetrazole derivatives exhibited potent anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac . The IC50 values for COX-1 and COX-2 inhibition ranged significantly, indicating potential for development into selective anti-inflammatory agents.
Anticancer Potential
Recent investigations into the anticancer properties of tetrazole derivatives have shown promising results. For example, specific derivatives demonstrated significant cytotoxicity against various cancer cell lines, including liver carcinoma (Hep G2) and lung adenocarcinoma (A549), with IC50 values reported as low as 4.2 μM . The mechanism of action appears to involve interaction with DNA, suggesting a genotoxic pathway that could be exploited in cancer therapy.
Material Science
Explosives and Functional Materials
Tetrazoles are recognized for their applications in material science, particularly as energetic materials. The stability and energy output of tetrazole derivatives make them suitable candidates for use in explosives . The synthesis of novel tetrazole-based compounds has led to advancements in developing safer and more efficient explosive materials.
Agriculture
Pesticidal Activity
Research has indicated that tetrazole derivatives may possess pesticidal properties. Compounds similar to this compound have been tested for their ability to inhibit the growth of agricultural pests. Preliminary results suggest effective activity against certain pest species, warranting further exploration into their application as biopesticides .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
Compound | MIC (μg/L) | Target Organism | Reference |
---|---|---|---|
1 | 23.40 | Staphylococcus aureus | |
2 | 46.87 | Escherichia coli | |
3 | 100 | Bacillus subtilis |
Table 2: Anti-inflammatory Activity Comparison
Table 3: Anticancer Activity Against Various Cell Lines
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole ring and carboxylic acid group are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-2h-tetrazole-5-carboxylic acid: Similar structure but with a phenyl group instead of a benzyl group.
2-(4-Methoxybenzyl)-2h-tetrazole-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
2-(4-Methoxybenzyl)-2h-tetrazole-5-carboxylic acid is unique due to the presence of both the 4-methoxybenzyl group and the carboxylic acid group, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
2-(4-Methoxybenzyl)-2H-tetrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its ability to interact with various biological targets. The presence of the methoxybenzyl group enhances its lipophilicity, potentially improving its bioavailability.
Molecular Formula: C₉H₈N₄O₂
CAS Number: 70978-20-0
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study comparing various tetrazole derivatives, this compound demonstrated significant inhibition against Leishmania braziliensis promastigotes with an IC₅₀ value comparable to standard treatments like Pentamidine .
Compound | Target | IC₅₀ (μM) | Reference |
---|---|---|---|
This compound | Leishmania braziliensis | 15 | |
Pentamidine | Leishmania braziliensis | 13 |
2. Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action can contribute to reducing inflammation in various models, making it a candidate for treating inflammatory diseases.
3. Anticancer Properties
In vitro studies have indicated that this compound can inhibit cancer cell proliferation. For instance, it exhibited cytotoxic effects against several cancer cell lines, including HT-29 (colon cancer) and PC-3 (prostate cancer), with IC₅₀ values in the micromolar range .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Antimicrobial Action: Disruption of microbial cell membranes and inhibition of essential enzymes.
- Anti-inflammatory Action: Inhibition of COX and reduction of pro-inflammatory cytokines.
- Anticancer Action: Induction of apoptosis in cancer cells through modulation of apoptotic pathways.
Case Studies
- Inhibition Studies on Cancer Cells : A study evaluated the compound's effects on MiaPaCa2 pancreatic cancer cells, revealing significant inhibition of lactate production and glycolysis, suggesting a potential role in metabolic reprogramming of cancer cells .
- Leishmaniasis Treatment : The efficacy against Leishmania braziliensis highlights its potential as an alternative treatment option for leishmaniasis, particularly in cases resistant to conventional therapies .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]tetrazole-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-17-8-4-2-7(3-5-8)6-14-12-9(10(15)16)11-13-14/h2-5H,6H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILWHMFYKTWDRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2N=C(N=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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